(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one
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Overview
Description
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is notable for its fluorescent properties, making it useful in various scientific applications, including bioimaging and chemical sensing .
Preparation Methods
The synthesis of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one typically involves the condensation reaction between 3-acetylcoumarin and 4-dimethylaminobenzaldehyde. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium hydroxide in an ethanol-water mixture. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Chemical Reactions Analysis
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Scientific Research Applications
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one has several scientific research applications:
Bioimaging: Due to its fluorescent properties, the compound is used as a fluorescent probe for imaging biological samples. It can be used to detect specific biomolecules or monitor cellular processes.
Chemical Sensing: The compound is employed in the development of chemical sensors for detecting various analytes, including metal ions and reactive oxygen species.
Medicinal Chemistry: The compound’s biological activity makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of (E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound’s fluorescent properties are attributed to the presence of the coumarin moiety, which undergoes electronic transitions upon excitation with light. This property is exploited in bioimaging and chemical sensing applications. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
(E)-3-(3-(4-(dimethylamino)phenyl)acryloyl)-2H-chromen-2-one can be compared with other coumarin derivatives, such as:
Coumarin-3-carboxylic acid: Known for its use in fluorescence-based assays.
7-Hydroxycoumarin: Widely used as a fluorescent dye in biological studies.
4-Methylumbelliferone: Used in enzymatic assays and as a fluorescent probe.
The uniqueness of this compound lies in its specific structural features, such as the presence of the dimethylamino group and the acryloyl moiety, which confer distinct fluorescent properties and reactivity .
Properties
IUPAC Name |
3-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c1-21(2)16-10-7-14(8-11-16)9-12-18(22)17-13-15-5-3-4-6-19(15)24-20(17)23/h3-13H,1-2H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAFTEQUCQIHOC-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC3=CC=CC=C3OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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